molecular formula C10H20N2OS B1450781 N-(3-ethoxypropyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 380437-03-6

N-(3-ethoxypropyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B1450781
M. Wt: 216.35 g/mol
InChI Key: HJWBUXFVLJIYEK-UHFFFAOYSA-N
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Description

“N-(3-ethoxypropyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine” is a chemical compound. Based on its name, it contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. This structure is found in many important drugs and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. It also has an ethoxypropyl group attached to the nitrogen in the ring .


Chemical Reactions Analysis

Thiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Thiazoles are typically aromatic and relatively stable. They are polar due to the presence of the sulfur and nitrogen atoms in the ring .

Scientific Research Applications

Synthesis and Characterization

  • This compound is involved in reactions with superbases, where competitive formation of thiazoles and azepines occurs. For instance, 5-ethylidene-2-(1-methoxyprop-2-enyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazole is formed upon action with t-BuOK–THF–DMSO systems (Nedolya, Tarasova, Volostnykh, Albanov, & Trofimov, 2012).
  • The compound undergoes transformations with aromatic amines to form substituted thiazolo[5,4-c]pyridine-7-carboxylates, indicating its utility in the synthesis of complex heterocyclic structures (Albreht, Uršič, Svete, & Stanovnik, 2009).
  • It is used in the formation of N-(1,3-thiazol-5(4H)-ylidene)amines via 1,3-dipolar cycloaddition of azides and 1,3-thiazol-5(4H)-thiones, a reaction mechanism important for creating scarcely investigated thiazole derivatives (Pekcan & Heimgartner, 1988).

Structural Studies

  • It is used in the study of intramolecular cyclizations via the Thorpe reaction, contributing to the understanding of kinetic stability and isomerization processes in organic chemistry (Popkova, Antipin, Vinogradova, Leites, & Struchkov, 1992).
  • The compound has been synthesized and structurally characterized, including its confirmation by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis, highlighting its importance in molecular structure elucidation (Asiri, Khan, & Arabia, 2010).

Quantum Chemical Studies

  • Quantum chemical calculations have been used to analyze the formation of 4,5-dihydro-1,3-thiazole structures in reactions with potassium tert-butoxide or lithium diisopropylamide, demonstrating the compound's role in theoretical and computational studies of chemical reactions (Shagun & Nedolya, 2015).

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemical compounds with appropriate safety precautions .

Future Directions

The study of thiazole-containing compounds is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the potential biological activity of this compound .

properties

IUPAC Name

N-(3-ethoxypropyl)-4,4-dimethyl-1,3-thiazolidin-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2OS/c1-4-13-7-5-6-11-9-12-10(2,3)8-14-9/h4-8H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWBUXFVLJIYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN=C1NC(CS1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701194003
Record name N-(3-Ethoxypropyl)-4,5-dihydro-4,4-dimethyl-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701194003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethoxypropyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

CAS RN

380437-03-6
Record name N-(3-Ethoxypropyl)-4,5-dihydro-4,4-dimethyl-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380437-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Ethoxypropyl)-4,5-dihydro-4,4-dimethyl-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701194003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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